molecular formula C14H28NNaO4S B1629316 Sodium 2-[(1-oxododecyl)amino]ethanesulfonate CAS No. 70609-66-4

Sodium 2-[(1-oxododecyl)amino]ethanesulfonate

Cat. No.: B1629316
CAS No.: 70609-66-4
M. Wt: 329.43 g/mol
InChI Key: BCISDMIQYBCHAT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-[(1-oxododecyl)amino]ethanesulfonate is a chemical compound known for its surfactant properties. It is commonly used in various personal care products such as shampoos, facial cleansers, and body washes due to its ability to create rich, stable foam and its mildness on the skin. This compound is also known for its excellent compatibility with other surfactants and its stability in different pH conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-[(1-oxododecyl)amino]ethanesulfonate can be synthesized through the reaction of lauroyl chloride with sodium methyl taurine. This reaction typically occurs under Schotten-Baumann conditions, which involve the use of an aqueous alkaline medium to facilitate the acylation process. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of sodium 2-[(1-oxododecyl)amino]ethanesulphonate involves the direct condensation of lauric acid with sodium methyl taurine. The optimal conditions for this reaction include a molar ratio of lauric acid to sodium methyl taurine of 1.3:1, a catalyst such as boric acid at 2% of the lauric acid mass, and a reaction temperature of 215°C for 6 hours. This method yields a high conversion rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[(1-oxododecyl)amino]ethanesulfonate primarily undergoes substitution reactions due to the presence of the sulphonate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include an aqueous medium and a controlled pH to facilitate the substitution process.

    Hydrolysis Reactions: These reactions occur in the presence of water and can be catalyzed by acids or bases. The reaction conditions include a suitable temperature and pH to ensure complete hydrolysis.

Major Products Formed

The major products formed from these reactions include the corresponding alcohols and amines, depending on the specific nucleophile involved in the substitution reaction. Hydrolysis reactions yield the corresponding sulfonic acids and amines.

Scientific Research Applications

Sodium 2-[(1-oxododecyl)amino]ethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-[(1-oxododecyl)amino]ethanesulphonate involves its ability to reduce the surface tension of water, thereby enhancing the wetting and spreading properties of aqueous solutions. This compound interacts with the lipid bilayer of cell membranes, leading to the disruption of the membrane structure and increased permeability. This property is particularly useful in enhancing the delivery of active ingredients in pharmaceutical and cosmetic formulations .

Comparison with Similar Compounds

Similar Compounds

  • Sodium lauroyl sarcosinate
  • Sodium cocoyl isethionate
  • Sodium lauroyl methyl isethionate

Uniqueness

Sodium 2-[(1-oxododecyl)amino]ethanesulfonate stands out due to its mildness and excellent compatibility with other surfactants. It provides rich, stable foam and is effective in both hard and soft water conditions. Additionally, it has a lower potential for skin irritation compared to other surfactants, making it ideal for use in personal care products .

Properties

CAS No.

70609-66-4

Molecular Formula

C14H28NNaO4S

Molecular Weight

329.43 g/mol

IUPAC Name

sodium;2-(dodecanoylamino)ethanesulfonate

InChI

InChI=1S/C14H29NO4S.Na/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-20(17,18)19;/h2-13H2,1H3,(H,15,16)(H,17,18,19);/q;+1/p-1

InChI Key

BCISDMIQYBCHAT-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)NCCS(=O)(=O)[O-].[Na+]

70609-66-4

Origin of Product

United States

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